In Vivo Anti-Nociceptive and Anti-Inflammatory Efficacy
The ethyl carboxylate derivative of 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one (designated CHD) was directly compared against aspirin and tramadol in multiple murine pain models. CHD demonstrated dose-dependent inhibition of chemically induced tonic nociception in the abdominal constriction assay comparable to aspirin, and exhibited centrally mediated anti-nociception in the hot plate and tail immersion tests that was pentylenetetrazole (PTZ) and naloxone reversible, implicating GABAergic and opioidergic mechanisms not shared by aspirin [1]. In anti-inflammatory edema volume tests, CHD was compared with standard drugs against carrageenan, serotonin, histamine, and xylene, demonstrating efficacy across multiple phlogistic agents [1].
| Evidence Dimension | In vivo anti-nociceptive and anti-inflammatory efficacy |
|---|---|
| Target Compound Data | Dose-dependent inhibition of chemically induced tonic nociception; PTZ/naloxone-reversible thermal anti-nociception; effective against neurogenic and inflammatory phases in formalin test; anti-inflammatory activity against carrageenan, serotonin, histamine, and xylene |
| Comparator Or Baseline | Aspirin (anti-nociception and anti-inflammatory comparator); Tramadol (thermal nociception comparator) |
| Quantified Difference | CHD demonstrated GABAergic and opioidergic mechanism engagement (PTZ/naloxone reversible) not observed with aspirin; comparable or differentiated efficacy dependent on pain model |
| Conditions | Murine models: abdominal constriction assay, hot plate test, tail immersion test, formalin test, and edema volume assays with multiple phlogistic agents |
Why This Matters
This direct comparative evidence demonstrates that the compound engages distinct multi-mechanistic pathways (COX-2/5-LOX inhibition plus GABAergic/opioidergic modulation) compared to single-mechanism standard analgesics, providing scientific justification for selection in multi-target pharmacology studies.
- [1] Khan J, Ali G, Rashid U, et al. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Eur J Pharmacol. 2021;902:174091. View Source
